molecular formula C16H15N7 B13771572 CID 133109376

CID 133109376

Cat. No.: B13771572
M. Wt: 305.34 g/mol
InChI Key: NCFDOBLEBOYCTC-UHFFFAOYSA-N
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Description

CID 133109376 is a chemical compound registered in PubChem, a public repository for chemical structures and biological activities. In a typical analysis, such data would be sourced from PubChem, scientific literature, or specialized databases like the Comparative Toxicogenomics Database (CTD) .

Properties

Molecular Formula

C16H15N7

Molecular Weight

305.34 g/mol

InChI

InChI=1S/C12H3N6.C4H12N/c13-2-10(3-14)8-1-9(8)11(4-15,5-16)12(10,6-17)7-18;1-5(2,3)4/h8H,1H2;1-4H3/q-1;+1

InChI Key

NCFDOBLEBOYCTC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C.C1C2[C-]1C(C(C2(C#N)C#N)(C#N)C#N)(C#N)C#N

Origin of Product

United States

Chemical Reactions Analysis

Tetramethylammonium hexacyanotrimethylenecyclopropanide undergoes various chemical reactions, including:

Scientific Research Applications

Tetramethylammonium hexacyanotrimethylenecyclopropanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethylammonium hexacyanotrimethylenecyclopropanide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to various effects, including changes in magnetic and structural properties . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare CID 133109376 with structurally or functionally similar compounds, researchers typically:

  • Query PubChem for analogs using structural similarity tools (e.g., Tanimoto coefficient).
  • Analyze biochemical properties (e.g., solubility, logP, bioavailability) and pharmacological profiles (e.g., enzyme inhibition, toxicity).
  • Review literature for mechanistic studies or applications in drug discovery.

The provided evidence highlights methodologies for comparing compounds, such as 3D structural overlays (e.g., steroid derivatives in ) or machine learning models assessing placental transfer (). These approaches could theoretically be applied to this compound if its data were available.

Comparison with Structurally Similar Compounds

Example 1: Betulin Derivatives ()

Betulin (CID 72326) and its analogs, such as betulinic acid (CID 64971), were compared based on their inhibitory activity and structural features. Key differences include:

Compound CID Functional Groups Bioactivity
Betulin 72326 Hydroxyl, alkene Weak inhibitor of bile acid transporters
Betulinic acid 64971 Carboxylic acid, hydroxyl Enhanced solubility and activity

Structural overlays revealed how substituents (e.g., caffeoyl groups in CID 10153267) modulate interactions with target proteins .

Example 2: Oscillatoxin Derivatives ()


Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) were compared for toxicity and marine bioactivity. Methylation at position 30 (CID 185389) reduced cytotoxicity but improved stability in aqueous environments .

Comparison with Functionally Similar Compounds

Functional similarity often focuses on shared biological targets or applications. For example:

Example: Bile Acid Transporters ()

Taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates of hepatic transporters. Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) compete with these substrates, but their efficacy varies due to differences in hydrophobic interactions and steric hindrance .

Data Gaps and Limitations

The absence of this compound in the provided evidence precludes a direct comparison. In a real-world scenario, the following steps would be critical:

Retrieve structural data from PubChem or ChEMBL.

Perform computational modeling to predict targets (e.g., using SwissTargetPrediction).

Validate findings with experimental assays (e.g., enzyme inhibition, cytotoxicity).

Notes on Evidence Utilization

  • The evidence lacks direct information on this compound, necessitating reliance on analogous examples (e.g., bile acid substrates in , oscillatoxins in ).
  • References to CTD () and PubChem (–12) underscore the importance of diverse databases in chemical comparisons.
  • Formatting guidelines (–16) were followed to ensure clarity and adherence to academic standards.

Q & A

Q. What are the requirements for depositing this compound-related data in public repositories?

  • Methodological Answer :
  • Submit chemical structures to PubChem or ChEMBL.
  • Upload raw omics data to GEO (Gene Expression Omnibus) or PRIDE (Proteomics Identifications Database).
  • Include DOIs for datasets in References .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.